(4-Chloro-2-formylphenyl) 2-methylbenzoate
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Overview
Description
(4-Chloro-2-formylphenyl) 2-methylbenzoate is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a formyl group, and a methylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenyl) 2-methylbenzoate typically involves the esterification of 4-chloro-2-formylbenzoic acid with 2-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formylphenyl) 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-carboxyphenyl 2-methylbenzoate.
Reduction: 4-Chloro-2-hydroxymethylphenyl 2-methylbenzoate.
Substitution: 4-Substituted-2-formylphenyl 2-methylbenzoate.
Scientific Research Applications
(4-Chloro-2-formylphenyl) 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-formylphenyl) 2-methylbenzoate involves its interaction with specific molecular targets. For instance, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a methylbenzoate ester.
4-Chloro-2-formylbenzoic acid: Lacks the methylbenzoate ester group, making it less hydrophobic.
4-Chloro-2-formylphenyl 2,4-dichlorobenzoate: Contains additional chloro groups, which may enhance its reactivity and binding properties.
Uniqueness
(4-Chloro-2-formylphenyl) 2-methylbenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10-4-2-3-5-13(10)15(18)19-14-7-6-12(16)8-11(14)9-17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABPZDUBAFYUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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